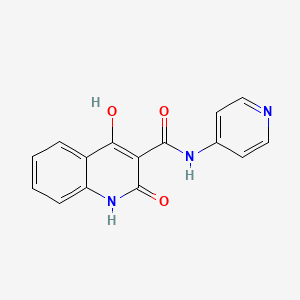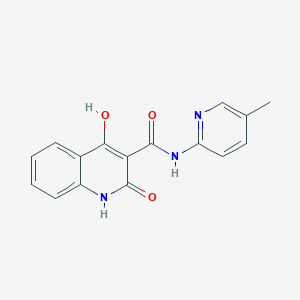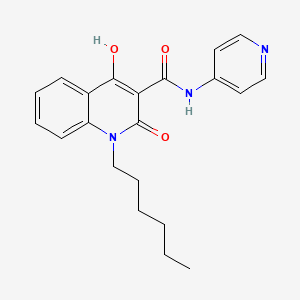
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. In recent years, it has gained attention for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
科学的研究の応用
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It is known to inhibit the growth of the Plasmodium parasite by interfering with its ability to break down hemoglobin. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential uses in the treatment of other diseases, such as cancer and autoimmune disorders. Research has shown that 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can inhibit autophagy, a process by which cells break down and recycle their own components. This makes 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the treatment of cancer, as cancer cells rely heavily on autophagy for survival. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders.
作用機序
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects by accumulating in the acidic compartments of cells, such as lysosomes and endosomes. It interferes with the ability of these compartments to break down and recycle cellular components, leading to the accumulation of waste products and ultimately cell death. In cancer cells, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide inhibits autophagy, leading to the accumulation of damaged proteins and organelles, which can trigger cell death.
Biochemical and Physiological Effects:
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit autophagy, induce apoptosis, and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and phosphodiesterase, which are involved in cellular signaling pathways.
実験室実験の利点と制限
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It has also been well-studied, and its mechanism of action is well-understood. However, there are also limitations to its use. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also known to interact with other drugs, which can complicate experiments.
将来の方向性
There are several potential directions for future research on 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Research is ongoing to determine the optimal dose and treatment regimen for 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in cancer patients. Another area of interest is its potential use in the treatment of autoimmune disorders. Research is ongoing to determine the mechanism by which 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide reduces inflammation and to identify the optimal treatment regimen for autoimmune disorders. Additionally, research is ongoing to identify new compounds that are structurally similar to 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide but may have improved efficacy or fewer side effects.
合成法
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is synthesized from 4,7-dichloroquinoline and 5-amino-2-pentanol. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been well-established and can be performed on a large scale.
特性
IUPAC Name |
1-hexyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-17-9-6-5-8-16(17)19(25)18(21(24)27)20(26)23-15-10-12-22-13-11-15/h5-6,8-13,25H,2-4,7,14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBZPRHIBBMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
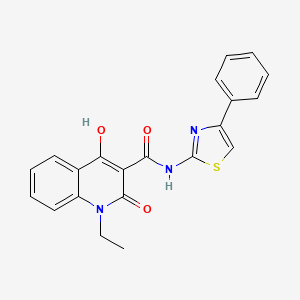
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)


![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
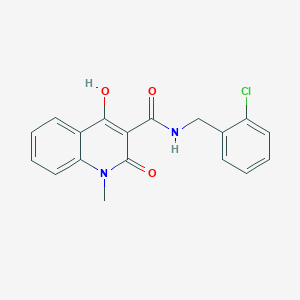
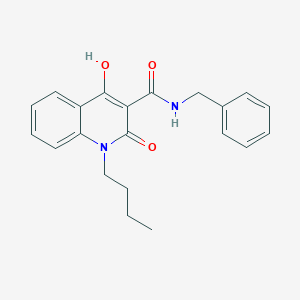
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)

